N-propylisatoic anhydride
Overview
Description
Physical and Chemical Properties Analysis
The specific physical and chemical properties of N-propylisatoic anhydride are not provided in the search results. Anhydrides, in general, are known to have properties such as being colorless liquids and having a strong smell . They also react with water to form acids .Scientific Research Applications
Enzyme Inhibition Studies
N-propylisatoic anhydride, a derivative of isatoic anhydride, has been studied for its potential as an enzyme inhibitor. Research by Gelb and Abeles (1986) demonstrated that isatoic anhydride derivatives, including those with positively charged substituents, can irreversibly inactivate several trypsin-like enzymes. These findings suggest that this compound could potentially be used in similar applications, such as selective inactivation of certain enzymes (Gelb & Abeles, 1986).
Synthesis of N-arylisatoic Anhydrides
The synthesis of N-arylisatoic anhydrides has been accomplished using a two-step process involving the direct N-arylation of isatin with an aryl bromide. This process, as outlined by Coppola (1987), implies the potential for creating this compound through a similar methodology, possibly paving the way for new chemical compounds and applications (Coppola, 1987).
RNA Structure Analysis
In the field of molecular biology, isatoic anhydride derivatives have been used for RNA structure analysis. Mortimer and Weeks (2007) developed a fast-acting reagent for SHAPE chemistry, using N-methylisatoic anhydride for assessing RNA structure. This suggests that this compound could potentially be used in similar research, offering new avenues for understanding RNA structure and function (Mortimer & Weeks, 2007).
Protein Modification
Isatoic anhydrides have also been explored for protein modification. Research by Dixon and Perham (1968) on the reversible blocking of amino groups with various anhydrides suggests that this compound might be applicable in protein chemistry for specific modifications of amino acids or proteins (Dixon & Perham, 1968).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, acetic anhydride, indicates that it is flammable, harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage . It’s important to note that the safety and hazards of N-propylisatoic anhydride may be different and specific information should be obtained from a reliable source.
Future Directions
While specific future directions for N-propylisatoic anhydride are not available, research in the field of anhydrides is ongoing. For example, recent advancements in amide and peptide coupling reactions using n-propylphosphonic anhydride (T3P) have been reported . Additionally, a new process for making anhydrides has been discovered that promises improvements in costs and sustainability .
Properties
IUPAC Name |
1-propyl-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-7-12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMJXZRDZQXNSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398059 | |
Record name | N-propylisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57384-38-0 | |
Record name | N-propylisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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